Indium-111 is produced through the irradiation of indium-113 with neutrons in a nuclear reactor. The transformation occurs via neutron capture, resulting in the formation of indium-111. It falls under the category of radiopharmaceuticals, which are compounds that contain radioactive isotopes and are used for diagnostic or therapeutic purposes in medicine.
The synthesis of indium-111-labeled compounds typically involves two primary stages: the preparation of ligands and the subsequent complexation with indium-111.
Indium-111 participates in several chemical reactions, primarily involving its coordination with various ligands to form stable complexes suitable for medical applications.
The mechanism of action for indium-111-labeled compounds primarily revolves around their ability to bind selectively to biological targets within tissues.
Indium-111 exhibits several notable physical and chemical properties:
Indium-111 has diverse applications, particularly in nuclear medicine:
Indium-111 (¹¹¹In) is a synthetic radioisotope with a physical half-life of 2.8049 days (~67.3 hours). It decays exclusively via electron capture (EC) to stable cadmium-111 (¹¹¹Cd), releasing energy of 0.860 MeV during this process [1] [7]. The electron capture decay mode involves the nucleus capturing an inner-shell electron, converting a proton into a neutron. This decay pathway makes Indium-111 suitable for diagnostic applications due to the absence of high-energy particulate emissions that could increase radiation burden to patients.
Indium-111 emits gamma photons with energies ideal for clinical imaging:
Table 1: Gamma Emission Profile of Indium-111
Energy (keV) | Intensity (%) | Imaging Utility |
---|---|---|
171.3 | 90.7 | Primary imaging peak |
245.4 | 94.1 | Primary imaging peak |
150.8 | <0.01 | Negligible |
218.6 | 4.94 (CE*) | Not primary |
*CE = Conversion electrons [1] [3]
Indium-111 has a binding energy per nucleon of 8.522 MeV, contributing to its nuclear stability profile. The electron capture decay occurs because the nucleus is neutron-deficient relative to its stable isobar ¹¹¹Cd. The first proton separation energy is 5.333 MeV, reflecting the energy required to remove a proton from the nucleus [7]. The metastable state ¹¹¹ᵐIn (536.99 keV excitation energy) has a half-life of only 7.7 minutes, decaying to the ground state before significant imaging applications can be utilized [3].
The primary production routes involve charged particle bombardment:1. ¹¹²Cd(p,2n)¹¹¹In Reaction:- Uses enriched cadmium-112 targets (98.8% isotopic purity)- Proton energy range: 15–30 MeV (optimal at 24 MeV)- Yield: 248.97 MBq/μA·h [2]2. ¹⁰⁹Ag(α,2n)¹¹¹In Reaction:- Uses silver-109 targets- Alpha particle energy: ≈30 MeV- Lower yield (19 ± 2 MBq/μA·h) but higher radionuclidic purity [3] [7]
The ¹¹²Cd(p,2n) reaction is preferred for large-scale production due to its higher yield, though it requires rigorous post-irradiation processing to remove contaminants like cadmium and other indium isotopes [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: